

Ethyl 5-cyclopropylisoxazole-3-carboxylate molecular weight and formula.

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Compound of Interest

Compound Name: Ethyl 5-cyclopropylisoxazole-3-carboxylate

Cat. No.: B1464289

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An In-Depth Technical Guide to Ethyl 5-Cyclopropylisoxazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Ethyl 5-cyclopropylisoxazole-3-carboxylate**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core molecular characteristics, spectroscopic profile, a validated synthetic pathway with mechanistic insights, and its applications as a strategic intermediate in the development of novel chemical entities.

Core Molecular Profile

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of the reactive ester group at the 3-position and the conformationally rigid cyclopropyl moiety at the 5-position makes it a versatile scaffold for chemical elaboration. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	[1]
Molecular Weight	181.19 g/mol	[1]
CAS Number	21080-81-9	[1]
Appearance	Pale yellow to colorless liquid	[1]
MDL Number	MFCD11217157	[1]

Spectroscopic and Analytical Characterization

Structural confirmation of **Ethyl 5-cyclopropylisoxazole-3-carboxylate** relies on standard spectroscopic techniques. The following sections detail the expected spectral data, providing a baseline for researchers to validate their samples. The causality for these expected values lies in the distinct electronic environments of the protons and carbons within the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The high degree of symmetry in the cyclopropyl group and the characteristic ethyl ester pattern provide unambiguous signals.

Expected ¹ H NMR Data (CDCl ₃ , 400 MHz)	
Chemical Shift (δ, ppm)	Multiplicity & Integration
~ 6.40	Singlet, 1H
~ 4.45	Quartet, 2H
~ 2.20	Multiplet, 1H
~ 1.40	Triplet, 3H
~ 1.25	Multiplet, 2H
~ 1.10	Multiplet, 2H

Expected ^{13}C NMR Data (CDCl_3 , 100 MHz)	
Chemical Shift (δ , ppm)	Assignment
~ 175.0	Cyclopropyl-C5 (Isoxazole)
~ 160.5	Ester C=O
~ 158.0	C3-Ester (Isoxazole)
~ 101.0	C4-H (Isoxazole)
~ 62.0	-O-CH ₂ -CH ₃
~ 14.0	-O-CH ₂ -CH ₃
~ 9.0	Cyclopropyl CH ₂
~ 8.0	Cyclopropyl CH

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

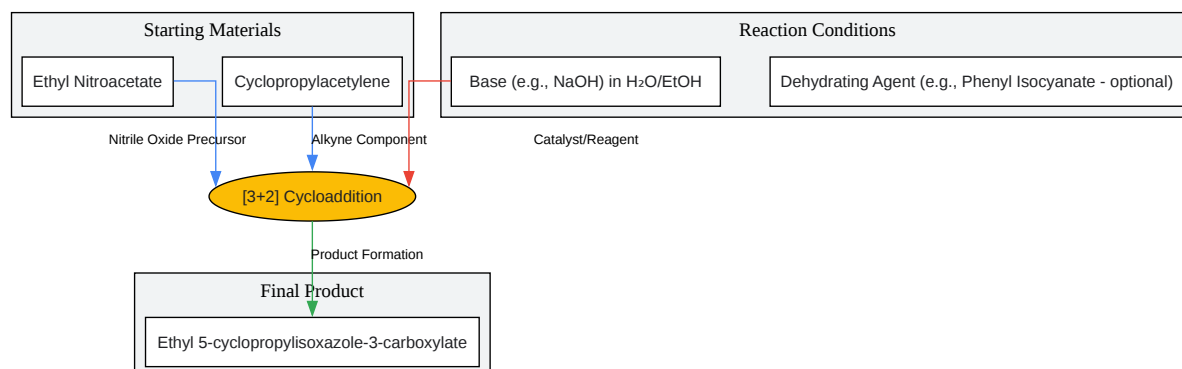
- $\sim 1730\text{ cm}^{-1}$: A strong absorption band characteristic of the C=O stretch from the ethyl ester.
- $\sim 1600\text{ cm}^{-1}$: A medium absorption band corresponding to the C=N stretching vibration within the isoxazole ring.
- $\sim 2900\text{-}3000\text{ cm}^{-1}$: C-H stretching bands for the ethyl and cyclopropyl groups.

Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted isoxazole ring is efficiently achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. The most common and robust method involves the reaction of a nitrile oxide (generated in situ) with an alkyne.

Synthetic Workflow Diagram

The following diagram illustrates a reliable pathway for the synthesis of **Ethyl 5-cyclopropylisoxazole-3-carboxylate**.



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